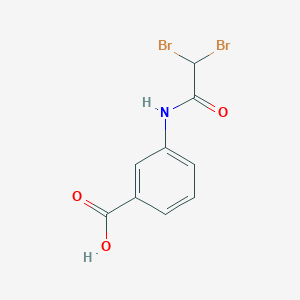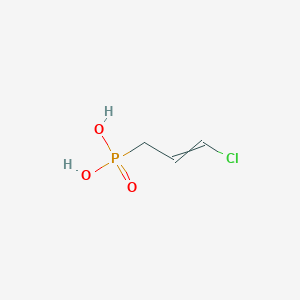![molecular formula C15H16O2S3 B14491958 {[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene CAS No. 64568-22-5](/img/structure/B14491958.png)
{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene is a chemical compound characterized by the presence of benzylsulfanyl and methanesulfonyl groups attached to a central methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene typically involves the reaction of benzyl mercaptan with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonium ion, which subsequently reacts with another equivalent of benzyl mercaptan to yield the final product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzylsulfanyl derivatives.
Scientific Research Applications
{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of {[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The pathways involved may include the formation of covalent bonds with thiol groups on cysteine residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Benzylsulfanylbenzene: Lacks the methanesulfonyl group.
Methanesulfonylmethylsulfanylbenzene: Lacks the benzylsulfanyl group.
Benzylmethanesulfonylsulfanylbenzene: Contains both benzyl and methanesulfonyl groups but in different positions.
Uniqueness
{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene is unique due to the presence of both benzylsulfanyl and methanesulfonyl groups attached to a central methylsulfanyl group
Properties
CAS No. |
64568-22-5 |
|---|---|
Molecular Formula |
C15H16O2S3 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
[methylsulfonyl(phenylsulfanyl)methyl]sulfanylmethylbenzene |
InChI |
InChI=1S/C15H16O2S3/c1-20(16,17)15(19-14-10-6-3-7-11-14)18-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
InChI Key |
ZPUXAOVFJQACQX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(SCC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



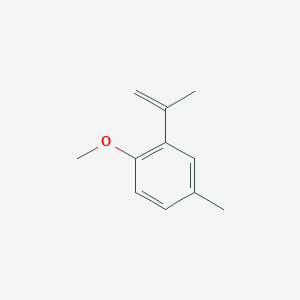
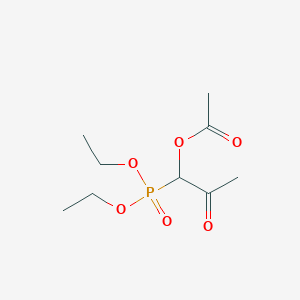

![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)
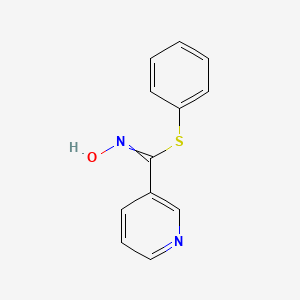

![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)



